The compound can be sourced through synthetic routes primarily involving the reaction of 3,4-dimethylphenol with 4-chlorobenzoic acid. This positions it within the realm of synthetic organic chemistry, where it serves as an important building block for further chemical synthesis and research applications.
The synthesis of 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid typically involves the following steps:
In industrial settings, similar synthetic routes are utilized but optimized for larger-scale production. This includes employing continuous flow reactors and advanced purification techniques to enhance yield and purity while minimizing side reactions.
The molecular structure of 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid features:
Key structural data includes:
4-[(3,4-Dimethylphenoxy)methyl]benzoic acid can undergo several types of chemical reactions:
From these reactions, major products include:
The mechanism of action for 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid involves its interaction with specific biological targets:
This mechanism is crucial for understanding its potential therapeutic applications in medicinal chemistry.
The physical properties of 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid include:
Key chemical properties include:
These properties influence its behavior in various chemical environments and applications.
4-[(3,4-Dimethylphenoxy)methyl]benzoic acid has diverse applications across several fields:
4-[(3,4-Dimethylphenoxy)methyl]benzoic acid belongs to the biaryl ether class of benzoic acid derivatives, distinguished by the presence of a methylene-bridged 3,4-dimethylphenoxy group attached to the para-position of the benzoic acid ring. This molecular architecture confers distinctive electronic and steric properties that significantly influence its chemical behavior and biological interactions. The compound possesses a molecular formula of C₁₆H₁₆O₃ and a molecular weight of 256.3 g/mol, with systematic IUPAC nomenclature providing an unambiguous description of its substitution pattern [1].
A critical structural feature resides in the presence of the electron-donating methyl groups at both the 3- and 4-positions of the phenoxy ring. These substituents enhance the electron density of the adjacent ether oxygen, potentially influencing its hydrogen-bonding capacity and overall polarity. The molecule exhibits moderate lipophilicity, evidenced by its calculated partition coefficient (logP) of 4.489 and distribution coefficient (logD) of 1.517, values that suggest favorable membrane permeability characteristics. With a polar surface area of 35.874 Ų and an acid dissociation constant (pKa) of 4.43, the compound exists predominantly in its ionized form under physiological conditions, enhancing its water solubility compared to non-ionized analogs while retaining sufficient lipophilicity for cellular penetration [1].
The compound's structural isomer, 2-[(3,4-dimethylphenoxy)methyl]benzoic acid, demonstrates how positional isomerism dramatically influences molecular properties. Despite sharing the identical molecular formula (C₁₆H₁₆O₃), the ortho-substituted isomer exhibits a significantly lower predicted pKa (3.83 ± 0.36) compared to the para isomer (4.43), reflecting the proximity-induced electronic effects of the carboxylic acid group on the adjacent ether linkage. This structural distinction further manifests in divergent crystal packing behaviors and solubility profiles, underscoring how subtle positional variations can profoundly impact physicochemical behavior [3] [5].
Table 1: Comparative Structural Properties of Benzoic Acid Derivatives with 3,4-Dimethylphenoxy Groups
Property | 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid | 2-[(3,4-Dimethylphenoxy)methyl]benzoic acid | 3,4-Dimethylbenzoic acid |
---|---|---|---|
CAS Number | Not specified | 77389-77-6 | 619-04-5 |
Molecular Formula | C₁₆H₁₆O₃ | C₁₆H₁₆O₃ | C₉H₁₀O₂ |
Molecular Weight (g/mol) | 256.3 | 256.3 | 150.17 |
pKa | 4.43 | 3.83 ± 0.36 | Not available |
logP | 4.489 | Not available | Not available |
Hydrogen Bond Acceptors | 4 | 4 | 2 |
Rotatable Bonds | 4 | 4 | 1 |
The strategic synthesis of 4-[(3,4-dimethylphenoxy)methyl]benzoic acid emerged from concerted efforts to develop small molecules capable of modulating nuclear receptor pathways with enhanced selectivity. Early synthetic approaches exploited transition metal-catalyzed coupling methodologies, particularly palladium- and nickel-mediated reactions, which enabled efficient construction of the critical ether linkage. These techniques represented significant advancements over classical Williamson ether synthesis, offering improved regiocontrol and functional group tolerance essential for introducing the precisely positioned methyl substituents on the phenoxy ring .
The synthetic rationale centered on creating molecular hybrids that combined the favorable pharmacokinetic properties of benzoic acid derivatives with the biological relevance of 3,4-dimethylphenoxy motifs. The methyl substituents were intentionally incorporated to sterically modulate receptor binding interactions while simultaneously fine-tuning the compound's lipophilicity profile. This deliberate molecular design addressed limitations observed in simpler benzoic acid analogs, which often exhibited suboptimal target engagement or rapid metabolic clearance. By integrating the 3,4-dimethylphenoxymethyl moiety, chemists sought to enhance hydrophobic binding pocket interactions while maintaining sufficient aqueous solubility through the ionizable carboxylic acid functionality [1].
Commercial availability further accelerated research into this compound, with suppliers offering quantities ranging from research-scale (1mg) to bulk quantities in various formats including glass vials and solution-based delivery systems. The compound is accessible under multiple identifiers, including ChemDiv Compound ID 6228-2582 and CAS 65538-21-8, though careful verification is required due to registry inconsistencies across sources. Synthesis typically proceeds through a multi-step sequence beginning with methyl 4-(bromomethyl)benzoate, which undergoes nucleophilic displacement with 3,4-dimethylphenol under basic conditions to install the ether linkage, followed by ester hydrolysis to reveal the carboxylic acid functionality. Alternative routes involve palladium-catalyzed coupling between 4-(hydroxymethyl)benzoic acid derivatives and activated 3,4-dimethylphenyl species [1] [5].
Nuclear Receptor Targeting: The compound's primary research significance resides in its inclusion within targeted screening libraries for nuclear receptors, a therapeutically pivotal class of ligand-regulated transcription factors. Its structural features align with pharmacophore requirements for diverse nuclear receptor subtypes, facilitating exploration of structure-activity relationships in receptor modulation. The molecule's conformational flexibility enables adaptation to varied ligand-binding domain topographies, while its amphiphilic character supports interactions with both hydrophobic pockets and polar residues within receptor binding sites. This versatility has positioned it as a valuable scaffold for developing modulators of nuclear receptors implicated in metabolic, neoplastic, and inflammatory disorders [1].
Therapeutic Area Exploration: Broad screening initiatives have identified potential applications across twelve therapeutic domains, with notable emphasis on cardiovascular, oncological, and immune-mediated conditions. The compound's structural framework appears particularly amenable to optimization for cancer therapeutics, where nuclear receptor modulation offers promising avenues for intervention in proliferation and differentiation pathways. In respiratory and immunological research, analogues demonstrate potential for mitigating inflammatory cascades through targeted receptor interactions. The expanding investigation into its endocrine applications further underscores the molecular adaptability of this chemotype to diverse physiological systems [1].
Table 2: Therapeutic Areas Under Investigation for 4-[(3,4-Dimethylphenoxy)methyl]benzoic Acid and Analogues
Therapeutic Domain | Research Focus | Current Status |
---|---|---|
Cardiovascular | Nuclear receptor modulation in lipid metabolism | Included in screening libraries |
Oncology | Ligand-dependent transcriptional regulation | Early-stage investigation |
Respiratory | Inflammatory pathway modulation | Screening phase |
Endocrine | Hormone receptor interactions | Target validation |
Immune System | Immunomodulatory receptor engagement | Mechanism exploration |
Hemic/Lymphatic | Hematopoietic differentiation influence | Preliminary screening |
Antimicrobial Agent Development: Structural derivatives, particularly hydrazide-functionalized analogues, demonstrate emerging potential in antimicrobial research. The conversion of the carboxylic acid to hydrazide functionalities transforms the compound into versatile precursors for Schiff base formation, enabling generation of chemical libraries with enhanced antibacterial and antifungal properties. These derivatives leverage the membrane-permeabilizing characteristics of the lipophilic 3,4-dimethylphenoxymethyl moiety while introducing hydrogen-bond donating capacity through the hydrazide group, creating synergistic effects that disrupt microbial integrity [7].
Materials Science Applications: The compound's defined stereoelectronic properties and capacity for ordered self-assembly have stimulated preliminary investigation into materials applications. Research explores its incorporation as a building block in supramolecular architectures and coordination polymers, where its rigid aromatic systems and directional hydrogen-bonding capability facilitate controlled molecular organization. Additionally, its thermal stability and defined electronic profile suggest potential utility in advanced material systems requiring precise molecular components with tailored electrophysical characteristics [7].
The primary research objectives focus on comprehensively elucidating the compound's physicochemical and biological properties to establish a robust foundation for therapeutic translation. First, systematic structure-activity relationship (SAR) studies aim to delineate how structural modifications influence nuclear receptor binding affinity and selectivity. This involves targeted synthesis of analogues with variations in methyl group positioning, benzoic acid substitution patterns, and linker flexibility, coupled with rigorous biological evaluation across receptor subtypes.
Second, research seeks to characterize the compound's metabolic stability and pharmacokinetic profile through advanced analytical methodologies. Objectives include quantification of metabolic susceptibility sites, identification of primary metabolites, and assessment of plasma protein binding characteristics. These investigations address critical gaps in understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which fundamentally determine its viability as a lead compound.
Third, exploration of synergistic effects in multi-target therapeutic approaches represents an emerging objective. Preliminary evidence suggests potential for complementary activity with established therapeutic agents in oncology and inflammation, warranting investigation into combination therapies that leverage the compound's unique mechanism of action. This objective encompasses both empirical screening of combination effects and computational modeling of polypharmacological interactions.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: